Specific Neutrophil Binding vs. Long-Chain PAs
In a direct, within-study, head-to-head comparison of multiple PA species using a [32P]PA immobilized-neutrophil binding assay, dioctanoyl-PA (diC8-PA) and dicapryl-PA (diC10-PA) demonstrated optimal specific plasma-membrane binding. Dicaproyl-PA (diC6-PA) bound weakly, while dimyristoyl-PA (diC14-PA) and dipalmitoyl-PA (diC16-PA) exhibited no detectable specific binding. Dioleoyl-PA (diC18:1-PA) associated with immobilized cells, but this binding was non-specific — it was not reduced by excess non-radioactive ligand [1]. Specific binding of diC8-PA and diC10-PA correlated with the ability of each species to mobilize intracellular Ca2+ in neutrophils, consistent with occupancy of a functional PA receptor [1].
| Evidence Dimension | Specific vs. non-specific binding to neutrophil plasma membrane sites |
|---|---|
| Target Compound Data | Optimal specific binding; Ca2+ mobilization demonstrated |
| Comparator Or Baseline | diC14-PA and diC16-PA: no binding; diC18:1-PA: non-specific binding only; diC6-PA: weak binding; LPA (C8 and C18:1): very low specific binding |
| Quantified Difference | Qualitative categorical difference: specific vs. non-specific vs. no binding across PA species panel |
| Conditions | Intact human neutrophils immobilized on nitrocellulose; [32P]PA incubation with 0.05% Tween 20 rinse; ± ecto-PAPase inhibitor dimethylsphingosine; pH 5.5–8.5; room temperature |
Why This Matters
Investigators requiring a PA species that engages putative PA receptors on neutrophil plasma membranes must select diC8-PA or diC10-PA; long-chain saturated PAs (diC14, diC16) are functionally inert in this assay, and dioleoyl-PA yields only non-displaceable, non-specific signal — making them inappropriate tools for receptor-level PA pharmacology.
- [1] Siddiqui RA, English D, Harvey K, Cui Y, Martin MI, Wentland J, Akard L, Jansen J, Thompson J, Garcia JG. Phosphatidic acid binding to human neutrophils: effects on tyrosine kinase-regulated intracellular Ca2+ mobilization. Cell Signal. 1996;8(5):349-54. PMID: 8911683. View Source
